2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol
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Overview
Description
2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, an amino group, and a chlorophenyl sulfonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Sulfonyl Group: This step often involves a sulfonylation reaction using chlorophenyl sulfonyl chloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction.
Ethanol Group Addition: The final step involves the addition of the ethanol group, which can be achieved through a variety of methods, including esterification or reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}methanol
- 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propane
Uniqueness
The uniqueness of 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with a wide range of molecular targets and undergo diverse chemical reactions.
Properties
Molecular Formula |
C18H15ClN4O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[2-amino-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol |
InChI |
InChI=1S/C18H15ClN4O3S/c19-11-4-3-5-12(10-11)27(25,26)16-15-18(23(8-9-24)17(16)20)22-14-7-2-1-6-13(14)21-15/h1-7,10,24H,8-9,20H2 |
InChI Key |
OHLHONSDYAZWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCO)N)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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